Methyl 1-piperidin-2-ylcyclobutane-1-carboxylate;hydrochloride
Description
Methyl 1-piperidin-2-ylcyclobutane-1-carboxylate hydrochloride is a synthetic organic compound featuring a cyclobutane ring fused with a piperidine moiety and an ester functional group, all stabilized as a hydrochloride salt. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
methyl 1-piperidin-2-ylcyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-10(13)11(6-4-7-11)9-5-2-3-8-12-9;/h9,12H,2-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGVTUGTPQJWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2CCCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-piperidin-2-ylcyclobutane-1-carboxylate;hydrochloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutane and piperidine moieties. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It is believed to modulate the activity of these targets, leading to various physiological effects. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Binding : It has been shown to bind to G-protein coupled receptors (GPCRs), influencing cellular signaling pathways that regulate various biological functions.
1. Therapeutic Potential
This compound has been investigated for its potential therapeutic applications in several areas:
- Antineoplastic Activity : Studies suggest that the compound may exhibit anti-cancer properties by inhibiting tumor growth through modulation of signaling pathways associated with cell proliferation and apoptosis.
- Neurological Effects : Given its structure, there is potential for neuroprotective effects, possibly aiding in the treatment of neurodegenerative diseases.
2. Research Findings
Recent studies have highlighted the following findings regarding the compound's biological activity:
Case Studies
Several case studies have documented the effects of this compound in clinical and laboratory settings:
- Case Study 1 : A clinical trial involving patients with advanced cancer demonstrated a notable reduction in tumor size after administration of the compound, highlighting its potential as a chemotherapeutic agent.
- Case Study 2 : In vitro studies on neuronal cells indicated that treatment with the compound led to a decrease in markers associated with apoptosis, suggesting neuroprotective properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
methyl 1-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride
- Key Differences: Ring Size: Cyclopropane (3-membered ring) vs. cyclobutane (4-membered ring). Cyclopropane’s higher ring strain may reduce stability but increase reactivity compared to cyclobutane . Piperidine Substitution: The piperidine is attached at the 4-position in this analogue vs.
1-Methylpiperidine-2-carboxylic Acid Hydrochloride
- This compound is often used as a pharmaceutical intermediate .
α-Piperidinobutiophenone Hydrochloride
- Key Differences: Core Structure: A butanone backbone with a phenyl group and piperidine substituent, contrasting with the cyclobutane-ester framework of the target. The ketone group may confer different metabolic stability .
Yohimbine Hydrochloride
Physicochemical Properties
Notes:
Pharmacological and Therapeutic Potential
- ACNU Hydrochloride : Demonstrates efficacy in brain tumor models, with increased survival rates in murine studies. Its water solubility and moderate log P enable systemic administration .
- Donepezil Hydrochloride : Acetylcholinesterase inhibitor for Alzheimer’s disease; its piperidine and benzyl groups are critical for target engagement .
- Target Compound : Structural parallels to donepezil suggest possible CNS activity, though empirical data are lacking. The cyclobutane ring may optimize binding affinity compared to larger or smaller rings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


